molecular formula C41H78Na3O19P3 B8055555 PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Cat. No. B8055555
M. Wt: 1036.9 g/mol
InChI Key: STJBVCQNLFXTFJ-QNYQTKJTSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) is a useful research compound. Its molecular formula is C41H78Na3O19P3 and its molecular weight is 1036.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PtdIns-(4,5)-P2 acts as a key signaling molecule in cells, regulating processes like protein kinase C activation and cellular calcium mobilization (Dewald et al., 2001).

  • It plays a crucial role in various cellular functions including organization of the cytoskeleton, vesicular trafficking, and platelet activation, and can interact directly with proteins (Toker, 1998).

  • In nerve terminals, PtdIns-(4,5)-P2 is vital for the regulation of synaptic vesicle exocytosis and other steps in the synaptic vesicle cycle (Di Paolo et al., 2004).

  • It has also been shown to regulate inwardly rectifying potassium channels, thereby influencing cellular electrical activity (Zhang et al., 1999).

  • PtdIns-(4,5)-P2 is involved in endocytic processes, such as transferrin recycling, and its availability affects multiple trafficking and sorting events during endocytosis (Kim et al., 2006).

  • It has been implicated in cell motility and signaling pathways related to cell survival and proliferation (Derman et al., 1997).

  • PtdIns-(4,5)-P2 can mediate transient changes in cellular signaling, impacting the cortical cytoskeleton and the activity of signaling molecules with PH domains (Stauffer et al., 1998).

  • It is involved in various intracellular processes beyond the plasma membrane, such as in endolysosomal trafficking, endosomal recycling, and autophagic membrane trafficking (Tan et al., 2015).

properties

IUPAC Name

trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJBVCQNLFXTFJ-QNYQTKJTSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78Na3O19P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 2
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 3
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 4
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 5
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 6
Reactant of Route 6
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.